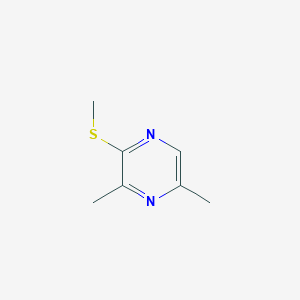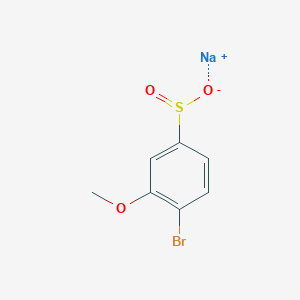![molecular formula C15H15FN2O3S B2798906 ethyl 4-[(2-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-01-9](/img/structure/B2798906.png)
ethyl 4-[(2-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorinated Pyrimidines in Cancer Treatment
Chemistry of Fluorinated Pyrimidines in Personalized Medicine : Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), play a pivotal role in cancer treatment, serving more than 2 million patients annually. Developments in fluorine chemistry have enhanced the precise use of these compounds in oncology, including methods for their synthesis and incorporation into RNA and DNA for studying metabolism and biodistribution. Innovations in computational and experimental studies have provided new insights into how these compounds affect nucleic acid structure and dynamics, revealing roles beyond the traditional inhibition of thymidylate synthase (TS) and implicating enzymes like TRMT2A and Top1 in their cytotoxic effects. This research paves the way for using polymeric fluorinated pyrimidines in personalized medicine, offering more precise cancer treatment options (Gmeiner, 2020).
Pharmacophore Design for Enzyme Inhibition
Design and Synthesis of Imidazole Scaffold Inhibitors : The compound's structural framework relates to the broader effort in designing inhibitors targeting enzymes such as p38 mitogen-activated protein (MAP) kinase, which plays a role in inflammatory processes. Synthetic compounds based on imidazole and pyrimidine scaffolds have shown selectivity in inhibiting p38 MAP kinase, highlighting the significance of the pyrimidine ring in increasing both inhibitory activity and selectivity. This work underlines the importance of structural design in creating more effective therapeutic agents (Scior et al., 2011).
Optoelectronic Applications
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research into quinazoline and pyrimidine derivatives highlights their utility in developing materials for electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of these heterocycles into π-extended conjugated systems has proven valuable for creating novel optoelectronic materials. Such compounds are essential for fabricating organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, showcasing the versatility of pyrimidine derivatives in materials science (Lipunova et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methylsulfanyl]-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-3-21-14(19)12-9(2)17-15(20)18-13(12)22-8-10-6-4-5-7-11(10)16/h4-7H,3,8H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYWHMLIQPKLFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC2=CC=CC=C2F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3,5-Dimethylbenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2798824.png)
![5-Chloro-2-methylsulfanyl-N-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrimidine-4-carboxamide](/img/structure/B2798827.png)

![5-(3-Chloropropyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2798830.png)
![N-[cyano(oxolan-3-yl)methyl]-3-(2,3-dimethylphenoxy)propanamide](/img/structure/B2798831.png)
![N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)furan-2-carboxamide](/img/structure/B2798832.png)

![N-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2798834.png)


![4-tert-butyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2798839.png)
![Ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate](/img/structure/B2798840.png)
![2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]furan-3-carboxamide](/img/structure/B2798846.png)
